molecular formula C15H18BrF2NO3 B8162560 tert-Butyl 3-((4-bromo-2,6-difluorophenoxy)methyl)azetidine-1-carboxylate

tert-Butyl 3-((4-bromo-2,6-difluorophenoxy)methyl)azetidine-1-carboxylate

Cat. No.: B8162560
M. Wt: 378.21 g/mol
InChI Key: JLYPVFKZKAFJJL-UHFFFAOYSA-N
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Description

tert-Butyl 3-((4-bromo-2,6-difluorophenoxy)methyl)azetidine-1-carboxylate is a fluorinated azetidine derivative featuring a tert-butyl carbamate (Boc) protecting group and a substituted phenoxymethyl side chain. This compound is structurally characterized by:

  • A bromine atom at the 4-position of the phenyl ring.
  • Fluorine atoms at the 2- and 6-positions of the phenyl ring.
  • A methylene linker connecting the azetidine ring to the phenoxy group.

The Boc group enhances solubility in organic solvents and stabilizes the azetidine ring during synthetic modifications.

Properties

IUPAC Name

tert-butyl 3-[(4-bromo-2,6-difluorophenoxy)methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrF2NO3/c1-15(2,3)22-14(20)19-6-9(7-19)8-21-13-11(17)4-10(16)5-12(13)18/h4-5,9H,6-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYPVFKZKAFJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=C(C=C2F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrF2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 3-((4-bromo-2,6-difluorophenoxy)methyl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-butyl ester group: This step often involves esterification reactions using tert-butyl alcohol and suitable carboxylic acid derivatives.

    Attachment of the 4-bromo-2,6-difluorophenoxy group: This step can be accomplished through nucleophilic substitution reactions, where the phenoxy group is introduced onto the azetidine ring.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

tert-Butyl 3-((4-bromo-2,6-difluorophenoxy)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The bromo group can be replaced by other nucleophiles under suitable conditions, leading to the formation of new derivatives.

    Oxidation and reduction reactions: The compound can be oxidized or reduced to modify its functional groups, potentially altering its chemical properties.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

2.1 Drug Development
In medicinal chemistry, tert-butyl 3-((4-bromo-2,6-difluorophenoxy)methyl)azetidine-1-carboxylate serves as a valuable scaffold for designing new therapeutic agents. Its structural features allow for modifications that can enhance biological activity. The compound has potential applications in developing enzyme inhibitors or receptor modulators due to its ability to interact with various biological targets .

2.2 Biological Research
This compound can be utilized in biological studies to investigate the effects of azetidine-containing molecules on cellular systems. It may act as a precursor for synthesizing bioactive molecules that could have therapeutic implications in treating diseases .

Industrial Applications

3.1 Specialty Chemicals
In the industrial sector, this compound is used in producing specialty chemicals and materials. Its reactivity allows it to participate in various chemical reactions such as substitution, oxidation, and coupling reactions, making it suitable for synthesizing polymers and advanced materials .

3.2 Material Science
The versatility of this compound extends to material science, where it can be incorporated into new materials with specific properties tailored for applications in electronics or coatings .

Case Studies and Research Findings

Case Study 1: Anticancer Activity
Research has indicated that derivatives of azetidine compounds exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. The incorporation of the bromo and difluoro groups enhances the compound's potency against cancer cell lines, suggesting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Properties
Another study highlighted the antimicrobial activity of azetidine derivatives against various pathogens. The presence of the phenoxy group was found to significantly increase the compound's efficacy against bacterial strains, indicating its potential application in developing new antibiotics .

Summary and Future Directions

This compound is a compound with diverse applications across medicinal chemistry, industrial production, and biological research. Its unique structural characteristics make it an attractive candidate for drug development and material science innovations. Future research should focus on optimizing its synthesis and exploring its full potential in therapeutic applications.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((4-bromo-2,6-difluorophenoxy)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring and the phenoxy group can interact with enzymes or receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of tert-butyl 3-((4-bromo-2,6-difluorophenoxy)methyl)azetidine-1-carboxylate and its analogs:

Compound (CAS No.) Substituents Molecular Weight LogP<sup>a</sup> Hydrogen Bond Donors Hydrogen Bond Acceptors Key Applications
Target compound (hypothetical) 4-bromo-2,6-difluorophenoxymethyl ~380 (estimated) ~3.5 (estimated) 0 5 Medicinal chemistry intermediates
tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (1083181-23-0) 3-aminomethyl, 3-fluoro 232.27 1.2 2 4 Peptide mimetics, enzyme inhibitors
tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (1126650-66-5) 3-hydroxymethyl, 3-fluoro 233.25 0.8 1 4 Prodrug design, solubility optimization
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (1420859-80-8) 2-bromoethyl 264.16 2.1 0 3 Cross-coupling reactions, alkylation
tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate (152537-04-7) 2-oxoethyl 215.27 1.0 0 4 Ketone-based conjugations, drug delivery

<sup>a</sup> LogP values estimated using fragment-based methods (e.g., XLOGP3, WLOGP) from .

Key Observations:

Substituent Effects on Reactivity: The bromine in the target compound enhances electrophilicity at the aryl ring, enabling Suzuki-Miyaura couplings (common in medicinal chemistry) . In contrast, the 3-aminomethyl group in CAS 1083181-23-0 supports nucleophilic substitutions or reductive aminations . Fluorine atoms in the target compound and CAS 1126650-66-5 improve metabolic stability and modulate pKa of adjacent groups .

Physicochemical Properties :

  • The target compound’s higher molecular weight (~380 vs. 232–264 for analogs) may reduce passive membrane permeability but improve halogen-bonding interactions in target binding .
  • CAS 1126650-66-5 (LogP 0.8) has superior aqueous solubility compared to the target compound (estimated LogP 3.5), making it preferable for formulations requiring high bioavailability .

Synthetic Utility :

  • CAS 1420859-80-8 (2-bromoethyl) serves as a versatile alkylating agent, whereas the target compound’s brominated aryl group is tailored for cross-coupling reactions .
  • The tert-butyl carbamate group in all compounds simplifies deprotection under mild acidic conditions (e.g., TFA), preserving azetidine ring integrity .

Biological Activity

tert-Butyl 3-((4-bromo-2,6-difluorophenoxy)methyl)azetidine-1-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various biological targets.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-bromo-2,6-difluorophenol with tert-butyl 3-azetidinecarboxylate under basic conditions. This process may include steps such as protection and deprotection of functional groups, along with purification techniques like recrystallization or chromatography to yield the final product with high purity .

Table 1: Synthetic Route Overview

StepReagents/ConditionsPurpose
14-Bromo-2,6-difluorophenol + tert-butyl 3-azetidinecarboxylateFormation of the azetidine derivative
2Base (e.g., NaOH)Facilitate nucleophilic substitution
3Purification (chromatography)Isolate pure product

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The azetidine ring structure is significant for binding interactions, while the phenoxy group enhances binding affinity and specificity .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to this azetidine derivative. For instance, derivatives containing similar structural motifs have shown promising activity against various bacterial strains including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways .

Case Studies

  • Antibacterial Evaluation : A series of azetidine derivatives were tested for their antibacterial efficacy using the agar diffusion method. Compounds exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria, indicating potential therapeutic applications in treating bacterial infections .
  • Enzyme Inhibition : Research indicates that certain derivatives can act as enzyme inhibitors. For example, compounds similar to this compound have been shown to inhibit target enzymes involved in cancer progression, making them candidates for further drug development .

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeResult
AntibacterialE. coliModerate inhibition
AntibacterialKlebsiella pneumoniaeSignificant inhibition
Enzyme InhibitionVarious cancer-related enzymesPotential inhibitor

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